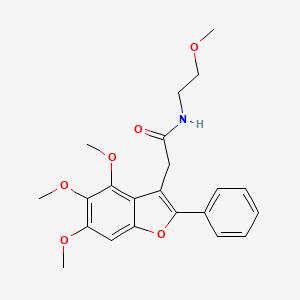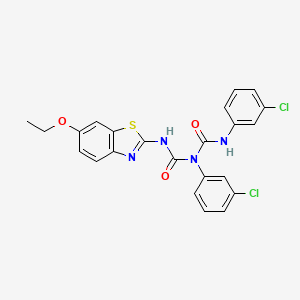
N,N-bis(3-chlorophenyl)-N'-(6-ethoxy-1,3-benzothiazol-2-yl)dicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(3-chlorophenyl)-N’-(6-ethoxy-1,3-benzothiazol-2-yl)dicarbonimidic diamide, also known by its IUPAC name, is a synthetic organic compound. Its chemical formula is C24H17Cl2N5O2S, and its molecular weight is approximately 514.4 g/mol. Let’s break down its structure:
!Compound Structure)
This compound features two 3-chlorophenyl groups, an ethoxy group, and a benzothiazole ring The dicarbonimidic diamide moiety connects these functional groups
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of N,N-bis(3-chlorophenyl)-N’-(6-ethoxy-1,3-benzothiazol-2-yl)dicarbonimidic diamide. One common approach involves the condensation of 3-chloroaniline with 6-ethoxy-2-aminobenzothiazole in the presence of a suitable coupling agent (e.g., carbodiimide). The resulting intermediate is then treated with a chlorinating agent to introduce the second 3-chlorophenyl group.
Industrial Production: Industrial-scale production typically involves batch or continuous processes. These methods optimize yield, purity, and safety. specific industrial protocols are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity: N,N-bis(3-chlorophenyl)-N’-(6-ethoxy-1,3-benzothiazol-2-yl)dicarbonimidic diamide participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions.
Condensation: The dicarbonimidic diamide moiety can participate in condensation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl).
Condensation: Carbodiimides (e.g., EDC, DCC) for amide bond formation.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides, while reduction leads to amines. Substitution reactions result in various derivatives.
Scientific Research Applications
N,N-bis(3-chlorophenyl)-N’-(6-ethoxy-1,3-benzothiazol-2-yl)dicarbonimidic diamide finds applications in:
Medicinal Chemistry: Its unique structure may offer potential as a drug scaffold.
Pesticide Development: The compound’s chlorophenyl groups suggest pesticidal activity.
Materials Science: It could serve as a building block for functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. studies suggest that it may interact with specific molecular targets, modulating cellular pathways related to disease processes.
Comparison with Similar Compounds
While N,N-bis(3-chlorophenyl)-N’-(6-ethoxy-1,3-benzothiazol-2-yl)dicarbonimidic diamide is unique, similar compounds include:
Benzothiazole Derivatives: Explore related benzothiazole-based structures.
Chlorophenyl-substituted Compounds: Compare its properties with other chlorophenyl-containing molecules.
Remember, this compound’s potential lies in its versatility and intriguing structure. Researchers continue to explore its applications and mechanisms.
Properties
Molecular Formula |
C23H18Cl2N4O3S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
1,3-bis(3-chlorophenyl)-1-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]urea |
InChI |
InChI=1S/C23H18Cl2N4O3S/c1-2-32-18-9-10-19-20(13-18)33-21(27-19)28-23(31)29(17-8-4-6-15(25)12-17)22(30)26-16-7-3-5-14(24)11-16/h3-13H,2H2,1H3,(H,26,30)(H,27,28,31) |
InChI Key |
WINVJIKHPVXELY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N(C3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


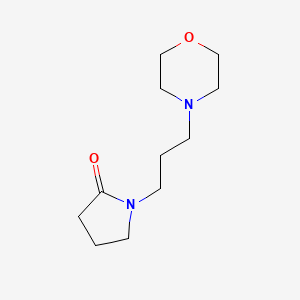

![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)

![4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)
![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
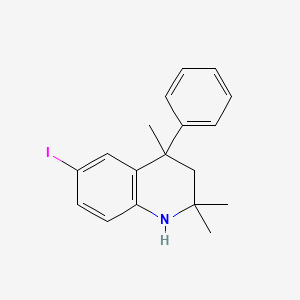
![1-[2-(Benzyloxy)-6-chloro-4-phenylquinolin-3-YL]ethanone](/img/structure/B11031528.png)
![1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031544.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031558.png)
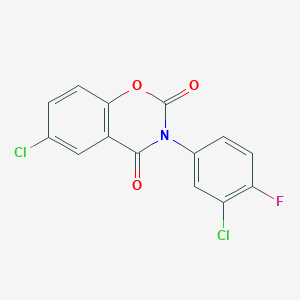
![trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11031562.png)
